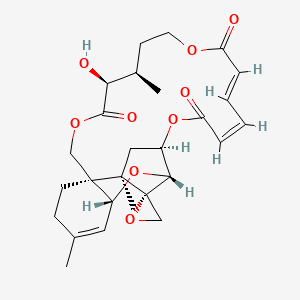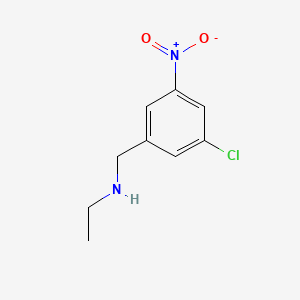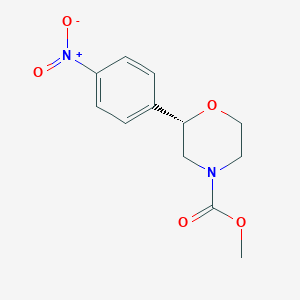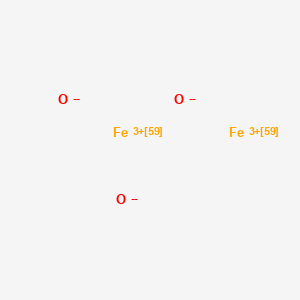
Iron oxide (59Fe2O3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron oxide (59Fe2O3) is an inorganic compound composed of iron and oxygen. It is one of the most common forms of iron oxide and is known for its reddish-brown color. Iron oxide is naturally occurring and can be found in various minerals such as hematite. It plays a significant role in various geological and biological processes and is widely used in industrial applications due to its magnetic properties and stability .
準備方法
Synthetic Routes and Reaction Conditions: Iron oxide can be synthesized through various methods, including:
Thermal Decomposition: Heating iron salts such as iron(III) nitrate or iron(III) hydroxide at high temperatures.
Precipitation: Reacting iron salts with a base to precipitate iron hydroxide, which is then calcined to form iron oxide.
Sol-Gel Method: Using iron alkoxides or iron salts in a sol-gel process to produce iron oxide nanoparticles.
Industrial Production Methods: Industrial production of iron oxide typically involves the following methods:
Laux Process: Involves the oxidation of iron in the presence of nitrobenzene, producing iron oxide as a byproduct.
Direct Oxidation: Iron is directly oxidized in a controlled environment to produce iron oxide.
化学反応の分析
Iron oxide undergoes various chemical reactions, including:
Oxidation: Iron oxide can be further oxidized to form iron(III) oxide (Fe2O3).
Reduction: It can be reduced to iron metal using reducing agents such as carbon monoxide or hydrogen.
Acid-Base Reactions: Iron oxide reacts with acids to form iron salts and water.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Carbon monoxide, hydrogen.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed:
Iron Salts: Such as iron(III) chloride, iron(III) sulfate.
Iron Metal: When reduced.
科学的研究の応用
Iron oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in magnetic resonance imaging (MRI) as contrast agents.
Medicine: Utilized in drug delivery systems and hyperthermia treatment for cancer.
Industry: Used in pigments, coatings, and magnetic storage media
作用機序
The mechanism of action of iron oxide involves its interaction with various molecular targets and pathways. For instance, in biomedical applications, iron oxide nanoparticles can generate reactive oxygen species (ROS) under certain conditions, which can induce cell death in cancer cells. The magnetic properties of iron oxide also allow it to be used in targeted drug delivery, where the nanoparticles can be directed to specific sites in the body using an external magnetic field .
類似化合物との比較
Iron oxide (59Fe2O3) can be compared with other iron oxides such as:
Iron(II) oxide (FeO):
Iron(II,III) oxide (Fe3O4):
Other Polymorphs of Fe2O3: Including α-Fe2O3 (hematite), β-Fe2O3, γ-Fe2O3 (maghemite), and ε-Fe2O3, each with unique properties and applications
Iron oxide (59Fe2O3) stands out due to its stability, abundance, and versatility in various applications, making it a valuable compound in both scientific research and industrial processes.
特性
CAS番号 |
11083-28-6 |
|---|---|
分子式 |
Fe2O3 |
分子量 |
165.868 g/mol |
IUPAC名 |
iron-59(3+);oxygen(2-) |
InChI |
InChI=1S/2Fe.3O/q2*+3;3*-2/i2*1+3;;; |
InChIキー |
LIKBJVNGSGBSGK-BICBLTJXSA-N |
異性体SMILES |
[O-2].[O-2].[O-2].[59Fe+3].[59Fe+3] |
正規SMILES |
[O-2].[O-2].[O-2].[Fe+3].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


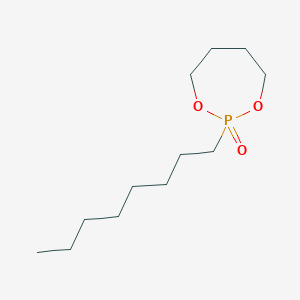
![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
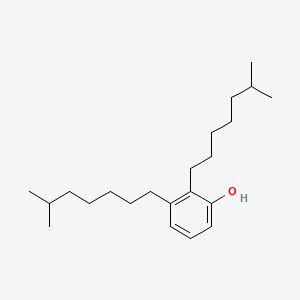
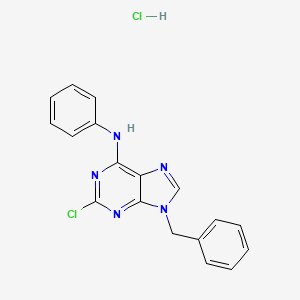
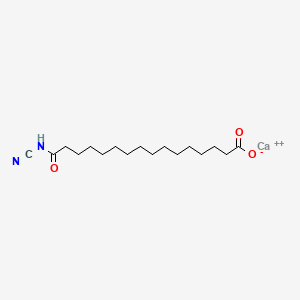
![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
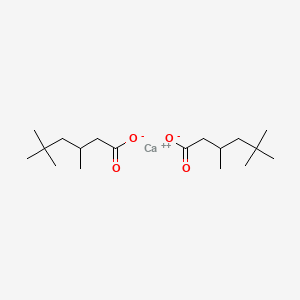
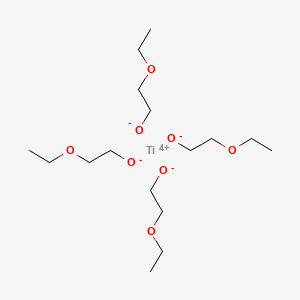
![Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B12642837.png)
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-](/img/structure/B12642846.png)
